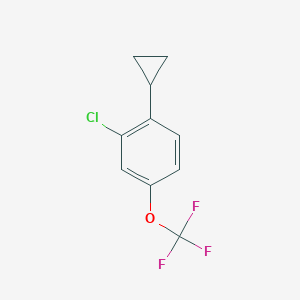
Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a benzoate ester, a cyano group, and a chlorinated phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate typically involves multiple steps, including the formation of the benzoate ester and the introduction of the cyano and chloro groups. One common method involves the reaction of 3-chloro-4-(cyano(phenyl)methyl)aniline with methyl 2-isocyanatobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the chloro group.
科学的研究の応用
Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the cyano and chloro groups, play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-((3-chloro-4-(methyl)phenyl)carbamoyl)benzoate
- Methyl 2-((3-cyano-4-(phenyl)methyl)phenyl)carbamoyl)benzoate
Uniqueness
Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate is unique due to the presence of both cyano and chloro groups, which confer distinct reactivity and potential applications. The combination of these functional groups in a single molecule allows for versatile chemical modifications and interactions with various biological targets.
特性
分子式 |
C23H17ClN2O3 |
|---|---|
分子量 |
404.8 g/mol |
IUPAC名 |
methyl 2-[[3-chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C23H17ClN2O3/c1-29-23(28)19-10-6-5-9-18(19)22(27)26-16-11-12-17(21(24)13-16)20(14-25)15-7-3-2-4-8-15/h2-13,20H,1H3,(H,26,27) |
InChIキー |
SBAMYIZHWVYJAX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(C#N)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)

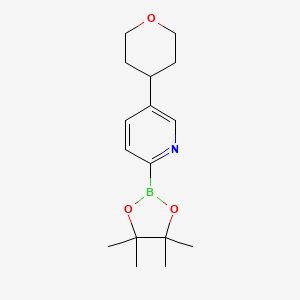
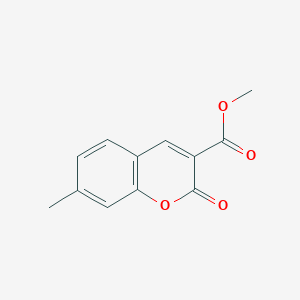
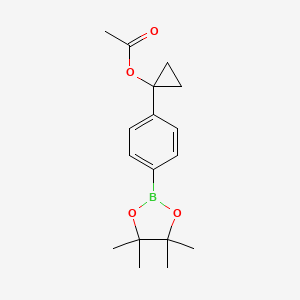

![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13699733.png)
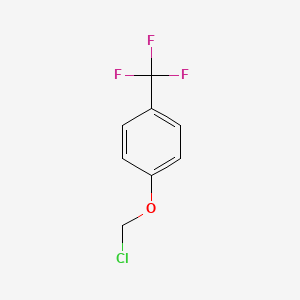

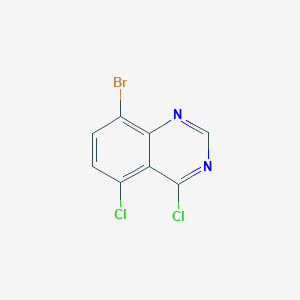
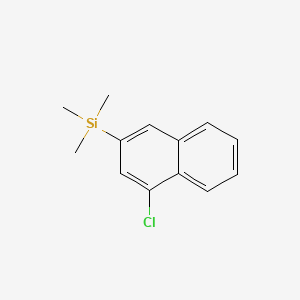
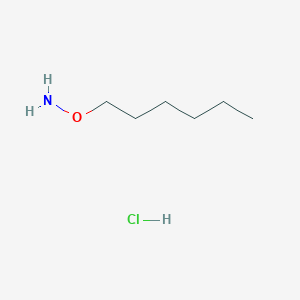
![4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B13699768.png)
